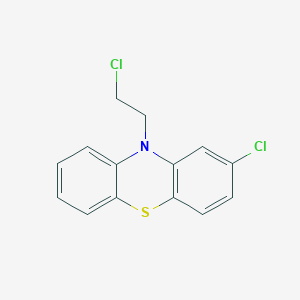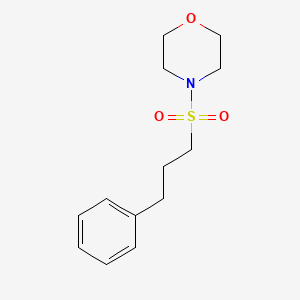
2-Chloro-10-(2-chloroethyl)-10h-phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-10-(2-chloroethyl)-10H-phenothiazine, also known by its CAS number 17210-75-2, belongs to the phenothiazine class of compounds. Phenothiazines have diverse applications, including antipsychotic drugs, dyes, and antioxidants. This specific compound features two chlorine atoms and an ethyl group attached to the phenothiazine ring.
Méthodes De Préparation
Synthetic Routes:
Chlorination of Phenothiazine: The synthesis typically starts with phenothiazine. Chlorination at the 2-position yields 2-chlorophenothiazine.
Alkylation with Ethylene Oxide: The 2-chlorophenothiazine reacts with ethylene oxide to introduce the 2-chloroethyl group, resulting in 2-Chloro-10-(2-chloroethyl)-10H-phenothiazine.
Industrial Production:
The industrial production of this compound involves scaling up the synthetic routes described above. Precise reaction conditions and purification steps are crucial for high yields.
Analyse Des Réactions Chimiques
2-Chloro-10-(2-chloroethyl)-10H-phenothiazine undergoes various reactions:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the sulfur atom leads to the corresponding thioether.
Substitution: The chlorine atoms can be replaced by other functional groups (e.g., amines, alkyl groups).
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, sodium hydroxide (NaOH) is used for dechlorination.
Applications De Recherche Scientifique
Antipsychotic Medications: Phenothiazines, including this compound, have been used as antipsychotic drugs to treat schizophrenia and other mental disorders.
Antimicrobial Properties: Some phenothiazines exhibit antibacterial and antifungal effects.
Photodynamic Therapy: Phenothiazines can act as photosensitizers in cancer treatment.
Mécanisme D'action
Dopamine Receptor Antagonism: Phenothiazines block dopamine receptors, contributing to their antipsychotic effects.
Other Receptor Interactions: They also interact with serotonin, histamine, and adrenergic receptors.
Comparaison Avec Des Composés Similaires
Promethazine: A closely related phenothiazine used as an antihistamine and antiemetic.
Chlorpromazine: Another phenothiazine with antipsychotic properties.
Propriétés
Numéro CAS |
17210-75-2 |
|---|---|
Formule moléculaire |
C14H11Cl2NS |
Poids moléculaire |
296.2 g/mol |
Nom IUPAC |
2-chloro-10-(2-chloroethyl)phenothiazine |
InChI |
InChI=1S/C14H11Cl2NS/c15-7-8-17-11-3-1-2-4-13(11)18-14-6-5-10(16)9-12(14)17/h1-6,9H,7-8H2 |
Clé InChI |
VFBSMNVLCNLCSB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}butanamide](/img/structure/B11951627.png)



![1-Vinylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B11951662.png)




